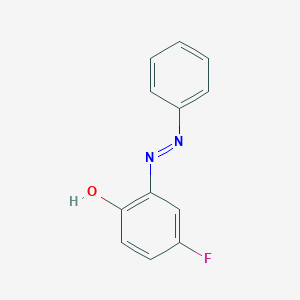
4-Fluoro-2-hydroxy-azobenzene, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-hydroxy-azobenzene (4F2HAB) is an organic compound with a wide range of applications in scientific research. It is a colorless and crystalline solid with a molecular weight of 214.16 g/mol and a melting point of 173-175°C. 4F2HAB has a purity of 98%, making it suitable for use in many laboratory experiments. It is a versatile compound, and its properties make it an ideal choice for a variety of applications.
科学研究应用
4-Fluoro-2-hydroxy-azobenzene, 98% has a wide range of scientific applications, including as a fluorescent dye, a reagent in organic synthesis, and a photochemical catalyst. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. It is also used in the study of the structure and function of proteins, as well as in the study of enzyme-catalyzed reactions. Additionally, 4-Fluoro-2-hydroxy-azobenzene, 98% is used in the study of the photochemistry of organic compounds, and as a photosensitizer in the study of photochemical reactions.
作用机制
The mechanism of action of 4-Fluoro-2-hydroxy-azobenzene, 98% is complex and not fully understood. It is believed to act as a photosensitizer, which means that it absorbs light energy and transfers it to other molecules. This transfer of energy can result in the formation of reactive species, such as free radicals and singlet oxygen, which can then react with other molecules. This process is known as photochemical reaction. Additionally, 4-Fluoro-2-hydroxy-azobenzene, 98% is believed to act as a fluorescent dye, which means that it absorbs light energy and then emits it as visible light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-hydroxy-azobenzene, 98% are not fully understood. However, it is believed to have a variety of effects on biological systems. For example, it has been shown to act as an antioxidant, which means that it can protect cells from damage caused by reactive oxygen species. Additionally, it has been shown to have an effect on the expression of certain genes, as well as on the activity of certain enzymes.
实验室实验的优点和局限性
The advantages of using 4-Fluoro-2-hydroxy-azobenzene, 98% in laboratory experiments include its high purity, its versatility, and its ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of using 4-Fluoro-2-hydroxy-azobenzene, 98% in laboratory experiments is its low solubility in water, which can make it difficult to use in some experiments.
未来方向
The potential future applications of 4-Fluoro-2-hydroxy-azobenzene, 98% are numerous. For example, it could be used in the development of new drugs, dyes, and fragrances, as well as in the study of the photochemistry of organic compounds. Additionally, it could be used in the study of the structure and function of proteins, as well as in the study of enzyme-catalyzed reactions. Furthermore, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the development of new diagnostic tools and therapies.
合成方法
4-Fluoro-2-hydroxy-azobenzene, 98% can be synthesized from 4-fluoroaniline via a three-step reaction. The first step involves the reaction of 4-fluoroaniline with anhydrous potassium carbonate in an aqueous solution to form 4-fluoro-2-hydroxybenzoic acid. The second step involves the reaction of 4-fluoro-2-hydroxybenzoic acid with sodium nitrite in an aqueous solution to form 4-fluoro-2-hydroxyazobenzene. The third and final step involves the reaction of 4-fluoro-2-hydroxyazobenzene with aqueous sodium hydroxide to form 4-Fluoro-2-hydroxy-azobenzene, 98%.
属性
IUPAC Name |
4-fluoro-2-phenyldiazenylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-9-6-7-12(16)11(8-9)15-14-10-4-2-1-3-5-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZBTHVHZZPEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)
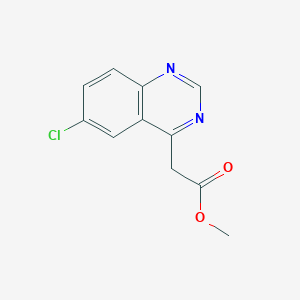

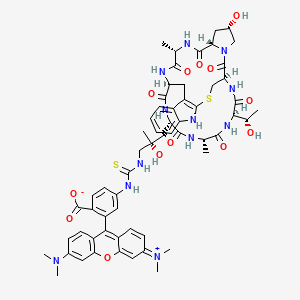
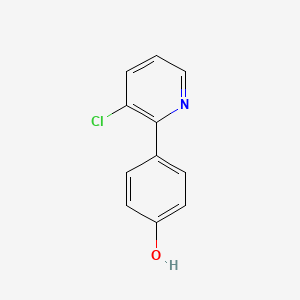


![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)
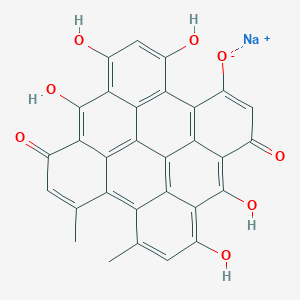
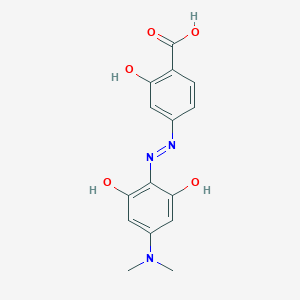

![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)